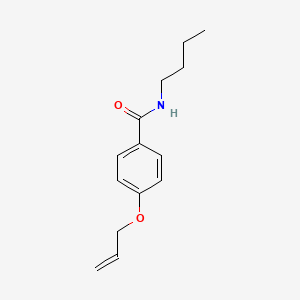

4-(allyloxy)-N-butylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-5-10-15-14(16)12-6-8-13(9-7-12)17-11-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZKHWDCTOEUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyloxy N Butylbenzamide and Analogues

Classical Amidation and Esterification Approaches

Traditional methods for the construction of the amide bond in 4-(allyloxy)-N-butylbenzamide typically involve the coupling of a carboxylic acid derivative with an amine. These routes are characterized by their reliability and broad applicability in organic synthesis.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid, in this case, 4-(allyloxy)benzoic acid, must first be "activated" to increase the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by n-butylamine.

Several strategies for carboxylic acid activation are commonly employed:

Conversion to Acyl Halides : A robust method involves converting 4-(allyloxy)benzoic acid into its more reactive acyl chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(allyloxy)benzoyl chloride readily reacts with n-butylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This classic method is known as the Schotten-Baumann reaction.

Use of Coupling Reagents : A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The reaction is often performed with additives like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), which can act as acyl transfer agents to form even more reactive intermediates and suppress side reactions.

Boron-Mediated Amidation : Boron-based reagents, such as borate (B1201080) esters like B(OCH₂CF₃)₃, have been shown to be effective for direct amidation reactions. These methods can often be performed with equimolar amounts of the acid and amine under relatively simple conditions. Catalytic amounts of boronic acids can also be used, typically requiring the removal of water via azeotropic distillation or molecular sieves to drive the reaction to completion. ucl.ac.uk

The following table summarizes common activation strategies applicable to the synthesis of this compound.

| Activation Strategy | Common Reagents | Byproducts | General Conditions |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | SO₂, HCl, CO, CO₂ | Anhydrous aprotic solvent, often requires heating; followed by amine addition with a base. |

| Carbodiimide Coupling | DCC, EDC | Dicyclohexylurea (DCU), Ethyl-dimethylaminopropylurea (EDU) | Aprotic solvents (DCM, DMF) at 0 °C to room temperature. Additives (HOBt, DMAP) are common. |

| Boron-Mediated Amidation | B(OCH₂CF₃)₃ (stoichiometric), Arylboronic acids (catalytic) | Boron-derived species, H₂O | Anhydrous conditions, often with azeotropic water removal for catalytic variants. |

An alternative and equally viable classical approach involves a two-step sequence where the benzamide (B126) core is formed first, followed by the introduction of the allyloxy group. This route begins with the readily available 4-hydroxybenzoic acid.

Step 1: Synthesis of 4-hydroxy-N-butylbenzamide The first step is the amidation of 4-hydroxybenzoic acid with n-butylamine. The same activation principles described in section 2.1.1 apply here. Care must be taken as the phenolic hydroxyl group can potentially interfere with certain highly reactive reagents. However, standard coupling conditions using reagents like EDC/HOBt are generally compatible with the free phenol (B47542). Alternatively, methyl 4-hydroxybenzoate (B8730719) can be reacted directly with n-butylamine, often at elevated temperatures, to yield the desired amide precursor, 4-hydroxy-N-butylbenzamide. researchgate.net

Step 2: Allylation of 4-hydroxy-N-butylbenzamide The second step is the etherification of the phenolic hydroxyl group. This is typically accomplished via the Williamson ether synthesis. researchgate.netscispace.com The reaction involves deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an allyl halide, such as allyl bromide. researchgate.netscispace.com

Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netscispace.com The reaction proceeds efficiently to yield the final product, this compound.

Advanced Synthetic Transformations

Modern synthetic organic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound. These methods often feature the use of transition-metal catalysts or explore unique reaction pathways to achieve the target structure, sometimes with improved atom economy or novel bond disconnections.

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of benzamides, palladium-catalyzed carbonylation reactions are particularly powerful.

This approach involves the coupling of three components: an aryl halide, carbon monoxide (CO), and an amine. To synthesize this compound, a suitable starting material would be an aryl halide bearing a para-allyloxy group, such as 1-allyloxy-4-iodobenzene or 1-allyloxy-4-bromobenzene.

The general catalytic cycle for this aminocarbonylation reaction involves:

Oxidative Addition : A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X).

CO Insertion : A molecule of carbon monoxide inserts into the aryl-palladium bond, forming an acylpalladium(II) complex (ArCO-Pd-X).

Reductive Elimination : The acylpalladium complex reacts with the amine (n-butylamine), leading to reductive elimination of the final amide product and regeneration of the palladium(0) catalyst.

This reaction is typically carried out using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and a base (e.g., Et₃N, DBU) under an atmosphere of carbon monoxide. Modern variations often use CO-surrogates, such as formic acid or molybdenum hexacarbonyl (Mo(CO)₆), to avoid the handling of toxic, high-pressure CO gas. ucl.ac.uknih.gov

| Component | Examples |

| Aryl Halide | 1-allyloxy-4-iodobenzene, 1-allyloxy-4-bromobenzene |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, dppf, Xantphos |

| CO Source | CO gas, Mo(CO)₆, Formic Acid/Carbodiimide ucl.ac.uk |

| Base | Et₃N, DBU, K₂CO₃ |

| Solvent | Toluene, DMF, Dioxane |

While palladium-catalyzed C-H activation is a powerful tool for functionalizing aromatic rings, its application for installing a para-allyloxy group on a pre-formed N-butylbenzamide is challenging. Most amide-directed C-H functionalization reactions show a strong preference for activation of the C-H bond at the ortho position to the directing amide group. tandfonline.comrsc.org

Rearrangement reactions offer a distinct approach to modifying molecular scaffolds. For a molecule like this compound, the allyloxy group itself can participate in sigmatropic rearrangements. This section describes a potential transformation of this compound, rather than a direct synthesis.

The researchgate.netsigmaaldrich.com-Wittig rearrangement is a concerted, pericyclic reaction that transforms an allyl ether into a homoallylic alcohol. researchgate.netsigmaaldrich.com The reaction is initiated by deprotonation of the carbon atom adjacent (alpha) to the ether oxygen using a very strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C to 0 °C). researchgate.net

In the case of this compound, the deprotonation would occur at the allylic methylene (B1212753) (CH₂) group. This generates a carbanion that undergoes a rapid intramolecular rearrangement through a five-membered cyclic transition state. researchgate.netsigmaaldrich.com The reaction results in the formation of a new carbon-carbon bond and the migration of the oxygen atom, yielding a C-allylated phenol derivative. The likely product would be N-butyl-3-allyl-4-hydroxybenzamide after tautomerization of the initial intermediate.

It is important to note the distinction from the related Claisen rearrangement. The aromatic Claisen rearrangement is a thermal sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of an aryl allyl ether that typically requires high temperatures (around 200 °C) and proceeds through a six-membered transition state to form an ortho-allylphenol. researchgate.netscispace.com The researchgate.netsigmaaldrich.com-Wittig rearrangement, by contrast, is base-catalyzed, occurs at low temperatures, and results in a different regioisomer. researchgate.net

| Rearrangement | Key Features | Product from this compound |

| researchgate.netsigmaaldrich.com-Wittig | Base-catalyzed (strong base, e.g., n-BuLi), low temperature, researchgate.netsigmaaldrich.com-sigmatropic shift. researchgate.netsigmaaldrich.com | N-butyl-3-allyl-4-hydroxybenzamide |

| Claisen | Thermal (high temperature), sigmaaldrich.comsigmaaldrich.com-sigmatropic shift. researchgate.netscispace.com | N-butyl-3-allyl-4-hydroxybenzamide |

Optimizing the synthesis of this compound involves considerations of sustainability, efficiency, and safety, which are central tenets of green chemistry. Furthermore, the use of continuous flow technology offers significant advantages over traditional batch processing.

Green Chemistry Approaches: The principles of green chemistry can be applied to classical amidation to reduce its environmental impact.

Catalytic Direct Amidation : Instead of stoichiometric activating agents that generate significant waste (e.g., DCU from DCC), catalytic methods are preferable. Boronic acid catalysts, for example, can facilitate the direct condensation of 4-(allyloxy)benzoic acid and n-butylamine with water as the only byproduct. ucl.ac.uk

Greener Solvents : Traditional amide synthesis often employs hazardous solvents like dichloromethane (B109758) (DCM) or DMF. researchgate.netrsc.org Green chemistry encourages their replacement with more benign alternatives. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), have been shown to be effective replacements. researchgate.netbohrium.com In some cases, reactions can even be performed in water using surfactants to create micelles that act as nanoreactors. acs.org

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. tandfonline.comnih.gov Solvent-free microwave-assisted amidations have been developed, further enhancing the green credentials of the process. nih.gov

Flow Chemistry for Synthesis Optimization: Continuous flow chemistry involves pumping reagents through tubes or channels where they mix and react. This technology offers several advantages for amide synthesis:

Enhanced Safety : Performing reactions in a small-volume flow reactor minimizes the risks associated with handling hazardous reagents or managing exothermic reactions.

Precise Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. nih.gov

Scalability : Scaling up a flow process is straightforward and involves running the reactor for a longer duration, avoiding the challenges of scaling up batch reactors.

Telescoped Synthesis : Multiple reaction steps can be linked together in a continuous sequence ("telescoped"), where the output of one reactor becomes the input for the next. acs.orgnih.gov For the synthesis of this compound, a flow system could be designed where 4-(allyloxy)benzoic acid is first activated in one reactor module and then immediately mixed with n-butylamine in a second module to form the final product without isolating the intermediate. nih.govnih.gov Heterogeneous catalysts or reagents packed into columns can be used, simplifying purification as the product flows out while the catalyst remains in the reactor. rsc.org

Derivatization Strategies and Scaffold Modification

The structural framework of this compound offers multiple avenues for chemical modification. These derivatization strategies are crucial for developing analogues with tailored properties. The primary sites for modification are the aromatic core, the amide nitrogen substituent, and the ether-linked allyl group.

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The regioselectivity of these reactions is governed by the electronic effects of the two substituents already present: the 4-allyloxy group and the 1-(N-butylformamido) group.

Both the alkoxy group (-OR) and the amide group (-NHCOR) are classified as activating groups and ortho-, para-directors. libretexts.orgdoubtnut.com The oxygen atom of the allyloxy group and the nitrogen atom of the amide can donate lone-pair electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgorganicchemistrytutor.com In the case of this compound, the para position is already occupied by the allyloxy group (relative to the amide), meaning further substitution is directed to the ortho positions (C3 and C5) relative to the amide, which are also the ortho positions relative to the allyloxy group.

The activating nature of these groups facilitates reactions with electrophiles, making the aromatic ring more reactive than benzene itself. msu.edu Common electrophilic aromatic substitution reactions that can be applied to this scaffold are summarized below.

| Reaction Type | Typical Reagents | Electrophile | Introduced Group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | -Br, -Cl |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | -R (Alkyl group) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR (Acyl group) |

This table summarizes key electrophilic aromatic substitution reactions applicable for modifying the benzene ring. wikipedia.orgmasterorganicchemistry.com

The choice of reaction conditions is critical to control the extent of substitution and to avoid potential side reactions. For instance, Friedel-Crafts alkylation can sometimes lead to polyalkylation because the newly introduced alkyl group further activates the ring. lkouniv.ac.in In contrast, Friedel-Crafts acylation introduces a deactivating acyl group, which prevents further substitution. lkouniv.ac.in

Beyond the aromatic ring, the N-butyl and allyloxy side chains provide additional handles for structural diversification.

N-Butyl Moiety Modification:

The primary modification strategy for the N-alkyl group of amides reported in the literature is N-dealkylation, which involves the removal of the alkyl group. nih.gov While this is a cleavage rather than a derivatization, it can be a crucial step in a multi-step synthesis to generate a secondary amide, which can then be re-alkylated with a different group. Chemical and enzymatic methods, such as those employing cytochrome P-450, can achieve N-dealkylation. tandfonline.com Recent electrochemical methods have also been developed for the mono-dealkylation of tertiary amides, which could be adapted for secondary amides. acs.org Another approach involves the conversion of the amide directing group into other functional groups, such as nitriles. researchgate.net

Allyloxy Moiety Modification:

The allyloxy group offers two main sites for chemical reaction: the ether linkage and the terminal double bond.

Cleavage of the Allyl Group (O-Deallylation): The removal of the allyl protecting group to reveal a phenol is a common transformation in organic synthesis. acsgcipr.org This unmasks a hydroxyl group, which can then be used for further functionalization, such as esterification or etherification with different alkyl or aryl groups. A variety of reagents can be used for O-deallylation, often involving transition metal catalysts like palladium or ruthenium. organic-chemistry.orgacsgcipr.org Other methods include the use of tert-butyllithium (B1211817) in an SN2' reaction or iodine in polyethylene (B3416737) glycol. researchgate.netrsc.org

Reactions at the Double Bond: The carbon-carbon double bond of the allyl group can undergo a range of addition and oxidation reactions. These modifications allow for the introduction of new functional groups at the terminus of the side chain while keeping the core benzamide structure intact.

| Reaction Type | Typical Reagents | Resulting Functional Group/Structure |

| Hydrogenation | H₂, Pd/C | Propoxy group |

| Dihydroxylation | OsO₄ (cat.), NMO | 2,3-dihydroxypropoxy group |

| Epoxidation | m-CPBA | 2-(oxiran-2-ylmethoxy) group |

| Halogenation | Br₂ or Cl₂ | 2,3-dihalopropoxy group |

| Ozonolysis | 1. O₃; 2. Zn/H₂O or Me₂S | (formylmethoxy) group (aldehyde) |

This table presents common chemical transformations for the double bond of an allyl ether.

These derivatization strategies at the benzene ring, N-butyl group, and allyloxy moiety highlight the versatility of the this compound scaffold for creating a diverse library of analogues for various chemical and pharmaceutical applications.

Advanced Spectroscopic and Structural Characterization of 4 Allyloxy N Butylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Data Analysis

Proton (¹H) NMR spectroscopy of 4-(allyloxy)-N-butylbenzamide reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region due to the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the allyloxy group. The protons of the allyloxy group exhibit characteristic signals: a doublet for the two protons adjacent to the oxygen, a multiplet for the proton on the double bond, and two distinct signals for the terminal vinyl protons. The butyl group protons show a series of signals in the upfield region, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups, with the methylene group adjacent to the amide nitrogen showing a downfield shift due to the deshielding effect of the amide bond.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

¹³C NMR Data Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide group is expected to appear as a singlet at a significantly downfield chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbons of the allyloxy group will be identifiable by their characteristic shifts, including the sp² hybridized carbons of the double bond. The four carbons of the butyl group will also produce separate signals in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula. The mass spectrum would show a prominent molecular ion peak (M+). The fragmentation pattern would likely involve cleavage of the amide bond, the ether linkage of the allyloxy group, and fragmentation of the butyl chain, providing further evidence for the compound's structure. For instance, a common fragmentation pathway for benzamides is the cleavage of the bond between the carbonyl group and the nitrogen atom. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group would be observed, typically in the range of 1630-1680 cm⁻¹. mdpi.com The N-H stretching of the secondary amide would appear as a distinct band around 3300 cm⁻¹. rsc.org The C-O stretching of the allyloxy ether group would also be present. Furthermore, the C=C stretching of the allyl group and the characteristic absorptions of the substituted benzene ring would be visible in the spectrum.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov A single-crystal X-ray diffraction analysis of this compound would reveal the precise conformation of the molecule, including the orientation of the allyloxy and N-butyl groups relative to the benzamide (B126) core. nih.gov This technique would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular hydrogen bonding involving the amide N-H and C=O groups, which play a crucial role in the solid-state architecture of the compound. mdpi.comnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on various chromatographic techniques. These methods are essential for monitoring reaction progress, identifying impurities, and obtaining the compound in a highly purified form for further analysis and application. The selection of a specific chromatographic technique and its parameters is contingent on the scale of the separation and the physicochemical properties of the target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for non-polar to moderately polar compounds like the target benzamide derivative.

A typical RP-HPLC method would utilize a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecylsilyl groups, providing a non-polar surface. The mobile phase is generally a mixture of an aqueous component (like water or a buffer) and a polar organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the efficient elution of all components in a mixture with varying polarities.

For the analysis of benzamide derivatives, UV detection is a common choice, as the benzene ring and the amide chromophore absorb UV light. acs.org The detection wavelength is typically set at a value where the compound exhibits maximum absorbance to ensure high sensitivity. While specific retention time for this compound is not publicly documented, based on structurally similar compounds, a hypothetical analysis is presented in the table below. japsonline.complos.org

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Hypothetical Retention Time | ~12.5 min |

| Hypothetical Purity | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity and to identify and quantify any volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the fragmentation pattern of each component. researchgate.net

The choice of the GC column is critical, with non-polar or medium-polarity columns like those with a 5% phenyl-methylpolysiloxane stationary phase being suitable for this type of analyte. The oven temperature program is optimized to achieve good separation between the target compound and any impurities. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible mass spectrum that can be compared with spectral libraries for identification. osti.gov

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-450 m/z |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. researchgate.net It is also invaluable for determining the appropriate solvent system for preparative column chromatography. acs.org

For TLC analysis, a slurry of an adsorbent, typically silica gel, is coated onto a solid support like a glass or aluminum plate. niscpr.res.in The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The polarity of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is adjusted to achieve optimal separation. The position of the compound is visualized under UV light or by using a staining agent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Table 3: Typical TLC System for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Rf Value | ~0.45 |

Column Chromatography for Isolation

For the purification of this compound on a preparative scale, column chromatography is the method of choice. acs.orgscirp.org This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and a solvent system (eluent), similar to that optimized by TLC, is passed through the column. oup.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 4: Illustrative Column Chromatography Parameters for the Purification of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent | Gradient of Hexane:Ethyl Acetate (from 9:1 to 3:1) |

| Loading | Crude product dissolved in a minimal amount of dichloromethane (B109758) |

| Fraction Analysis | TLC with UV visualization |

| Expected Yield | Dependent on reaction efficiency, typically >80% after purification |

Computational and Theoretical Investigations of 4 Allyloxy N Butylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict geometry, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. bohrium.com For benzamide (B126) derivatives, DFT calculations have been employed to understand reaction mechanisms, such as C-H activation and annulation, by mapping the entire reaction pathway. acs.orgnih.govacs.org These studies show that the reaction typically involves stages like C-H activation, carborhodation, and catalyst regeneration, with DFT helping to elucidate the energetics and feasibility of each step. acs.org

The reactivity of the amide bond itself is a key feature. The resonance between the nitrogen lone pair and the carbonyl group dictates the planarity and rotational barrier of the amide bond. Computational studies on simple amides have shown that substitution on the nitrogen atom significantly alters the N–C(O) bond length and the rotational energy barrier. mdpi.com For a molecule like 4-(allyloxy)-N-butylbenzamide, DFT can be used to calculate the charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting sites of electrophilic and nucleophilic attack. researchgate.net For instance, the presence of the electron-donating allyloxy group is expected to influence the resonance stability and reactivity of the benzamide core. evitachem.com

Table 1: Illustrative DFT-Calculated Properties for Benzamide Scaffolds Note: This data is representative of typical benzamide derivatives and not specific to this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 5.3 - 5.7 eV sci-hub.se | Indicates chemical reactivity and kinetic stability. |

| N-C(O) Bond Length | ~1.38 - 1.40 Å mdpi.com | Longer than a typical C-N double bond, indicating resonance. |

| C=O Bond Length | ~1.21 Å mdpi.com | Shorter than a typical C=O bond, indicating electronic effects. |

| Amide Rotational Barrier | ~29 - 75 kJ mol⁻¹ mdpi.com | Energy required to rotate around the N-C(O) bond. |

Conformational Analysis and Energy Landscapes

Conformational analysis is vital for understanding the three-dimensional shapes a flexible molecule like this compound can adopt. The rotation around single bonds, particularly within the N-butyl and allyloxy substituents, gives rise to numerous conformers with different energy levels.

Theoretical investigations on substituted benzamides have used methods like molecular mechanics and ab initio calculations to study conformational equilibria. nih.gov For this compound, key torsional angles would include the rotation of the N-butyl group relative to the amide plane, the twist of the phenyl ring relative to the amide group (the ω angle), and the various conformations of the allyloxy chain. nih.gov The planarity of the amide group and its orientation relative to the phenyl ring are of particular interest, as this affects conjugation and molecular interactions. nih.gov By calculating the energy of each stable conformation, an energy landscape can be constructed to identify the most probable, low-energy structures the molecule will adopt in different environments. youtube.comyoutube.com

Molecular Modeling and Simulation

While quantum calculations focus on static properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time, which is crucial for understanding their interactions in a biological context.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of a molecule over time. For a molecule like this compound, MD simulations can reveal how the flexible butyl and allyl chains move and fold in an aqueous environment. This is critical for understanding how the molecule might adapt its shape upon approaching a biological target. scispace.com

In studies of other benzamide-based inhibitors, MD simulations have been used to confirm the stability of a ligand-protein complex predicted by docking. researchgate.nettandfonline.comnih.gov A simulation of 15 nanoseconds or more can show whether the ligand remains stably bound in the active site or if it dissociates. tandfonline.com The root-mean-square deviation (RMSD) of the complex over time is often analyzed to assess stability; a stable complex will show minimal fluctuations. scispace.comacs.org Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more realistic view of the binding dynamics than static docking poses alone. acs.org

Ligand-Protein Interaction Profiling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. scialert.netscilit.com For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target and calculating a "docking score," which estimates the binding affinity. researchgate.net

The process involves preparing the 3D structures of both the ligand and the protein receptor. researchgate.net Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site. scialert.net Studies on other benzamide derivatives have successfully used this approach to identify inhibitors for targets like histone deacetylase (HDAC), kinases, and microbial enzymes. nih.govresearchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds between the amide N-H or carbonyl oxygen and amino acid residues (e.g., Glycine, Asparagine), and hydrophobic interactions involving the phenyl ring and alkyl chains. tandfonline.comresearchgate.net For this compound, the ether oxygen in the allyloxy group could also act as a hydrogen bond acceptor.

Table 2: Hypothetical Ligand-Protein Interactions for this compound from a Docking Study Note: These are illustrative examples based on common interactions for benzamide scaffolds.

| Moiety of Ligand | Potential Interacting Residue(s) | Type of Interaction |

|---|---|---|

| Amide N-H | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Amide C=O | Asparagine, Glycine, Valine tandfonline.comresearchgate.net | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Phenylalanine, Tyrosine, Leucine | π-π Stacking, Hydrophobic |

| Allyloxy Group | Serine, Threonine | Hydrogen Bond (Acceptor) |

| Butyl Chain | Leucine, Isoleucine, Valine | Hydrophobic/van der Waals |

Structure-Activity Relationship (SAR) Prediction and Pharmacophore Development (Computational Aspects)

Computational methods are essential for rationalizing structure-activity relationships (SAR) and developing pharmacophore models, which guide the design of new, more potent molecules.

SAR studies on benzamide analogs have been conducted for various targets, including Mycobacterium tuberculosis and neuronal nicotinic receptors. nih.govacs.orgtandfonline.com These studies systematically modify parts of the molecule—such as the substituents on the phenyl ring or the group attached to the amide nitrogen—and correlate these changes with biological activity. nih.govacs.org

From a computational standpoint, Quantitative Structure-Activity Relationship (3D-QSAR) models can be built from a series of docked molecules. tandfonline.combenthamdirect.comtandfonline.com These models create a 3D map showing which regions of space around the molecule should be occupied by certain chemical features (e.g., bulky, hydrophobic, or hydrogen-bonding groups) to enhance activity. benthamdirect.com

A pharmacophore model is a more abstract representation of the essential features a molecule must possess to bind to a specific target. Based on the docking pose of an active compound like this compound, a pharmacophore can be generated. tandfonline.com Studies on other benzamides have resulted in five-featured pharmacophore models, typically including hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. tandfonline.combenthamdirect.comjst.go.jp This model then serves as a 3D search query to screen large virtual libraries for new compounds with different chemical scaffolds but the same essential features, accelerating the discovery of novel leads. jst.go.jp

Mechanistic Pathway Elucidation through Computational Studies

Computational and theoretical chemistry provides powerful tools to elucidate the complex mechanisms of organic reactions. For a molecule such as this compound, which possesses multiple reactive sites—the allyloxy group, the aromatic ring, and the amide functionality—computational studies are invaluable for understanding its reactivity and potential transformation pathways. While specific comprehensive computational studies detailing the mechanistic pathways of this compound are not extensively available in the public domain, we can infer potential reaction mechanisms based on computational studies of analogous systems.

One of the most probable reactions for an aryl allyl ether is the Claisen rearrangement , a uq.edu.auuq.edu.au-sigmatropic rearrangement. wikipedia.orglibretexts.org For this compound, this would involve the thermal rearrangement to form an ortho-allylphenol derivative. The reaction proceeds through a concerted, cyclic transition state. libretexts.org Computational studies on the Claisen rearrangement of various allyl phenyl ethers have shown that the reaction is typically exothermic and proceeds via a highly ordered chair-like transition state. organic-chemistry.org The kinetics are first-order, and the transformation is intramolecular. wikipedia.org

Solvent effects play a significant role in the Claisen rearrangement, with polar solvents often accelerating the reaction rate. wikipedia.org Computational investigations into the benzyl-Claisen rearrangement, a related process, have highlighted a pronounced solvent effect. For instance, reactions in dimethylformamide (DMF) favored the uq.edu.auuq.edu.au-rearranged product, while the use of xylene led to products from radical dissociation-recombination pathways. uq.edu.au This suggests that the choice of solvent could direct the mechanistic pathway for this compound as well.

Another potential mechanistic pathway involves free-radical reactions . For example, the radical cyclization of ortho-(2-propenyloxy)benzenediazonium tetrafluoroborate, a related allyloxybenzene derivative, has been studied. ucl.ac.uk This reaction yields a mixture of 3-methyl-2,3-dihydrobenzofuran (B168772) and uncyclized allyloxybenzene, indicating a competitive reaction landscape. ucl.ac.uk Such radical pathways could potentially be initiated photochemically or through the use of radical initiators.

Furthermore, the amide group itself can participate in various reactions. While direct computational studies on the mechanistic pathways of this compound are scarce, density functional theory (DFT) has been employed to study the reaction mechanisms of other benzamides. For example, DFT calculations have been used to elucidate the mechanism of formation of N-(carbamoylcarbamothioyl)benzamide, identifying transition states and intermediates. nih.gov Similar computational approaches could be applied to understand the reactions involving the amide moiety of this compound, such as hydrolysis or substitution reactions.

The presence of both the allyloxy and the N-butylbenzamide groups suggests the possibility of more complex, tandem, or cascade reactions. Computational modeling would be essential to predict the feasibility and selectivity of such transformations. For instance, a reaction could be initiated at the allyl group, followed by a subsequent reaction involving the amide or the aromatic ring. The interplay between the electronic effects of the allyloxy group and the N-butylbenzamide substituent would be a critical factor in determining the preferred mechanistic pathway, a facet that is ideally suited for exploration through computational chemistry.

Table of Potential Reaction Pathways and Key Computational Insights

| Reaction Type | Key Features of Mechanistic Pathway | Typical Computational Methods | Inferred Relevance to this compound |

| Claisen Rearrangement | Concerted uq.edu.auuq.edu.au-sigmatropic rearrangement; proceeds through a chair-like transition state. wikipedia.orglibretexts.orgorganic-chemistry.org | Density Functional Theory (DFT), Ab initio methods. | Highly probable thermal rearrangement pathway leading to an ortho-allylphenol derivative. |

| Radical Cyclization | Initiation, propagation, and termination steps involving radical intermediates. ucl.ac.uk | DFT, EPR spectroscopy simulations. | Potential for intramolecular cyclization to form heterocyclic structures. |

| Amide Hydrolysis | Nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by proton transfer and cleavage of the C-N bond. | DFT with explicit or implicit solvent models. | A fundamental reaction pathway under acidic or basic conditions. |

Advanced Applications and Research Directions

Development as Chemical Probes for Biological Systems

The benzamide (B126) scaffold is a well-established pharmacophore found in a variety of biologically active molecules. This makes benzamide derivatives, including potentially "4-(allyloxy)-N-butylbenzamide," attractive candidates for the development of chemical probes to investigate complex biological systems.

Chemical probes are essential tools for dissecting intricate biological pathways and elucidating the mechanisms of action of therapeutic agents. Benzamide-based molecules have been successfully designed as photoreactive probes to study enzyme-ligand interactions. For instance, novel benzamide probes have been synthesized to be potent and selective for histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. These probes can enter the cell nucleus and help in mapping the binding sites of HDACs through photoaffinity labeling experiments nih.gov.

While "this compound" itself has not been reported as a chemical probe, its structure presents possibilities for modification. The allyloxy group could be functionalized with reporter tags, such as fluorophores or biotin, to enable visualization and pull-down experiments. Furthermore, the N-butyl group could be varied to modulate the molecule's selectivity and affinity for a target protein. Such probes could be invaluable in identifying new biological targets and understanding disease mechanisms at a molecular level.

Potential in Materials Science and Polymer Chemistry

The presence of a reactive allyloxy group and a rigid, hydrogen-bonding capable benzamide scaffold endows "this compound" with properties that are highly desirable in materials science and polymer chemistry.

The allyl group is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions. Click chemistry provides a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules and materials. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistrytalk.orgugent.beacs.org. The terminal double bond of the allyloxy group in "this compound" could be transformed into an azide or an alkyne, making it a suitable monomer for click polymerization. This approach allows for the synthesis of well-defined polymers with diverse architectures, such as linear, branched, and cyclic structures ugent.bedrpress.org.

Furthermore, the thiol-ene reaction, another efficient click reaction, involves the addition of a thiol to an alkene and can be initiated by light or heat chemistrytalk.orgdrpress.org. This reaction could be directly applied to the allyloxy group of "this compound" to create crosslinked polymer networks or to functionalize surfaces. The ability to undergo these efficient and orthogonal reactions opens up possibilities for creating novel polymers and materials with tailored properties for applications in drug delivery, tissue engineering, and coatings chemistrytalk.orgdrpress.orgacgpubs.org.

Interactive Data Table: Common Click Reactions for Polymer Synthesis

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| CuAAC | Azide, Alkyne | 1,2,3-Triazole | High yield, high selectivity, mild conditions |

| Thiol-ene | Thiol, Alkene | Thioether | High efficiency, photo- or thermally initiated |

| Diels-Alder | Diene, Dienophile | Cyclohexene | Reversible, thermally controlled |

The benzamide functional group is known to participate in robust and directional hydrogen bonding interactions. This property is fundamental to the formation of well-ordered supramolecular assemblies. In the solid state, benzamide molecules can form columnar structures through stacking interactions, which are further organized into layers by hydrogen bonds researchgate.net. This predictable self-assembly behavior makes the benzamide scaffold a valuable building block for crystal engineering and the design of functional organic materials.

The combination of the rigid benzamide core and the flexible butyl and allyloxy chains in "this compound" could lead to the formation of complex supramolecular architectures, such as liquid crystals or gels. These materials, formed through non-covalent interactions, can exhibit stimuli-responsive properties and have potential applications in sensing, catalysis, and controlled release systems nih.gov. The ability to tune the self-assembly by modifying the substituents on the benzamide scaffold offers a pathway to materials with precisely controlled nanoscale structures and functions.

Scaffold Design for Targeted Protein Degradation (PROTACs)

Targeted protein degradation (TPD) is a rapidly emerging therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins from the cell nih.govnih.govnjbio.com. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this technology. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two researchgate.netyoutube.com.

The design of effective PROTACs relies on the careful selection of ligands for both the target protein and the E3 ligase. Benzamide-containing molecules have been explored as components of PROTACs. For instance, certain benzamide derivatives can serve as ligands for E3 ligases or as binders for specific protein targets cyberleninka.rumdpi.com. The benzamide scaffold provides a rigid framework that can be readily functionalized to optimize binding affinity and selectivity.

While there is no direct evidence of "this compound" being used in a PROTAC, its structure contains elements that could be adapted for this purpose. The benzamide portion could be modified to bind to a specific protein of interest. The allyloxy group, after chemical modification, could serve as an attachment point for a linker connected to an E3 ligase ligand. The development of PROTACs based on novel scaffolds is an active area of research, and the versatility of the benzamide core makes it a promising candidate for the design of next-generation protein degraders. The ultimate goal is to induce the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome youtube.com.

Interactive Data Table: Components of a PROTAC

| Component | Function | Examples of Chemical Moieties |

|---|---|---|

| Target-binding ligand | Binds to the protein of interest | Kinase inhibitors, receptor antagonists |

| Linker | Connects the two ligands | Polyethylene (B3416737) glycol (PEG), alkyl chains |

| E3 Ligase ligand | Recruits an E3 ubiquitin ligase | Thalidomide analogs, VHL ligands |

Future Directions and Emerging Research Avenues for Benzamide Derivatives

The versatility of the benzamide structure has made it a central focus for researchers, leading to a continuous exploration of new derivatives with a wide range of biological activities. The future of benzamide research is poised to build upon this foundation, branching into novel therapeutic areas and addressing challenges in agriculture and beyond.

Medicinal Chemistry

Benzamide derivatives are well-established in medicine, with applications ranging from antipsychotics to antiemetics. researchgate.net Future research is trending towards developing multi-target agents and drugs for complex diseases.

Oncology: A significant area of research is the development of novel anticancer agents. walshmedicalmedia.comwalshmedicalmedia.com Scientists are designing and synthesizing N-substituted benzamide derivatives as potential histone deacetylase inhibitors, which play a role in cancer treatment. nih.gov Research into 4-substituted bis-benzamides has shown promise for their potential as effective anticancer and antioxidant agents. researchgate.net

Neurodegenerative Diseases: There is a growing interest in benzamide derivatives for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Research is focused on designing compounds that can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Additionally, novel benzyloxy benzamide derivatives are being investigated as potent neuroprotective agents against ischemic stroke. nih.gov

Metabolic Disorders: Recent computational studies have highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes mellitus. nih.gov This involves designing molecules that can enhance glucose metabolism.

Infectious Diseases and Inflammation: The development of new benzamide derivatives with antimicrobial, analgesic, and anti-inflammatory properties continues to be a significant research avenue. walshmedicalmedia.comwalshmedicalmedia.comnanobioletters.com Studies are exploring various substitutions on the benzamide scaffold to enhance these activities.

Agrochemicals

In agriculture, benzamide derivatives are crucial for crop protection. Future research aims to create more potent and selective agents to combat pests and diseases while ensuring environmental safety.

Fungicides and Insecticides: Researchers are actively designing novel benzamide derivatives by incorporating other bioactive moieties, such as diphenyl ether or pyridine-linked 1,2,4-oxadiazole, to create fungicides with improved efficacy against various plant pathogens. jst.go.jpnih.gov Similarly, new N, N′-substituted benzamide derivatives are being developed as insect growth regulators to manage pests like the white mango scale insect. researchgate.net The integration of benzamide functional groups into isoxazoline derivatives is also a promising strategy for developing potent insecticidal agents. acs.orgnih.gov

Herbicides: The development of novel 2-(4-aryloxyphenoxy) propionamide derivatives, a class that includes benzamides, is an ongoing area of research to address the issue of weed resistance to existing herbicides.

Advanced Synthesis and Methodologies

Future research will also focus on innovative synthetic methodologies to create diverse libraries of benzamide derivatives more efficiently. This includes the use of flow chemistry and one-pot synthesis methods to streamline the production of these valuable compounds. nanobioletters.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(allyloxy)-N-butylbenzamide, and how are reaction conditions tailored to improve yield and purity?

- Methodology : The synthesis typically involves coupling N-butylbenzamide derivatives with allyloxy precursors under controlled conditions. Key factors include:

- Solvent selection : Dichloromethane (DCM) or acetonitrile are common for their inertness and solubility properties .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., allyl group oxidation) .

- Inert atmosphere : Nitrogen or argon is used to prevent degradation of sensitive intermediates .

- Purification : Column chromatography or recrystallization is employed, with progress monitored via TLC and NMR .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Key Techniques :

- NMR spectroscopy : H and C NMR verify substituent positions and allyloxy group integrity .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% is standard for biological assays) .

- Table 1 : Common Analytical Parameters

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| H NMR | δ 5.8–6.1 (allyl CH), δ 4.5–4.7 (OCH) | Allyloxy group confirmation |

| HRMS | [M+H] at m/z 262.1443 | Molecular ion validation |

Q. How does the allyloxy group influence the compound’s reactivity in substitution or oxidation reactions?

- The allyloxy moiety enhances electrophilicity at the oxygen atom, facilitating nucleophilic substitution (e.g., with thiols or amines). Oxidation reactions, mediated by agents like mCPBA, yield epoxides or carbonyl derivatives . Controlled conditions (e.g., low temperature, anhydrous solvents) are critical to avoid polymerization of the allyl group .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound, particularly in deamination or cyclization?

- Deamination : Analogous N-alkoxybenzamides undergo HERON reactions, where thermal decomposition generates nitrenes or radical intermediates. For this compound, computational studies (DFT) suggest a stepwise pathway involving N–O bond cleavage .

- Cyclization : The allyl group can participate in Heck or Claisen rearrangements under palladium catalysis, forming benzoxazine derivatives. Kinetic studies show a dependence on solvent polarity and catalyst loading .

Q. How can researchers investigate the biological interactions of this compound with enzyme targets?

- Experimental Approaches :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to enzymes like cytochrome P450 .

- Fluorescence quenching : Monitors conformational changes in target proteins .

- Computational Methods :

- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How should contradictions in reported biological activity data (e.g., IC variability) be resolved?

- Strategies :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

- Structural analogs : Compare activity of derivatives (e.g., replacing allyloxy with propargyloxy) to identify critical functional groups .

- Meta-analysis : Pool data from independent studies to identify outliers or assay-specific artifacts .

Q. What protocols are recommended for stability and degradation studies of this compound?

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS .

- Key findings : Degradation products include N-butylbenzamide (via allyloxy cleavage) and oxidized allyl derivatives. Storage at –20°C under argon maximizes shelf life .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target selectivity?

- Systematic approaches :

- Substituent variation : Modify the N-butyl chain (e.g., branched vs. linear) and allyloxy position .

- Pharmacophore modeling : Identify critical electrostatic/hydrophobic features using software like Schrodinger’s Phase .

- Table 2 : SAR Trends for Analogous Benzamides

| Substituent | Biological Activity (IC) | Selectivity Index |

|---|---|---|

| Allyloxy | 2.1 µM (Enzyme A) | 5.2 |

| Propargyloxy | 0.8 µM (Enzyme A) | 1.3 |

| Methoxy | >10 µM | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.